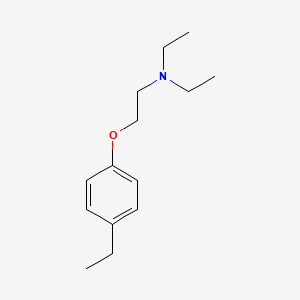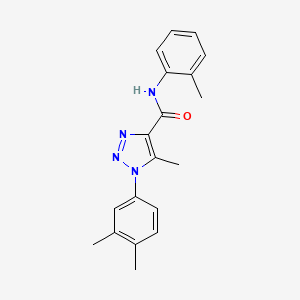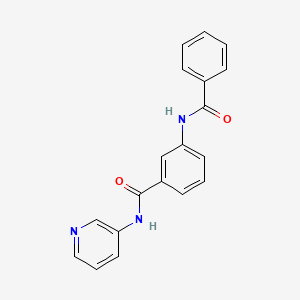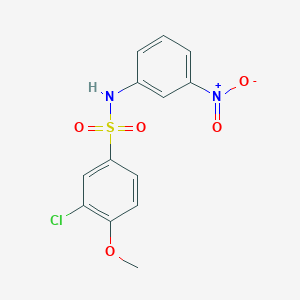![molecular formula C12H7BrF3NO2 B5844189 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide is a chemical compound that belongs to the family of furan derivatives. It is a potent inhibitor of the cyclic nucleotide phosphodiesterase (PDE) enzyme. PDE inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular, respiratory, and neurological disorders.
Mecanismo De Acción
5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide is a selective inhibitor of the 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide enzyme, which is responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide, 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide increases the intracellular levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These protein kinases regulate various cellular processes, including smooth muscle relaxation, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide are mediated by its inhibition of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide enzyme activity. The increased levels of cAMP and cGMP lead to the activation of PKA and PKG, respectively, which regulate various cellular processes, including smooth muscle relaxation, inflammation, and cell proliferation. These effects result in the vasodilator, bronchodilator, and anti-inflammatory effects of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity for the 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide enzyme, which makes it a useful tool compound for studying 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide enzyme function and regulation. However, one limitation is that it is not suitable for in vivo studies due to its poor solubility and bioavailability.
Direcciones Futuras
For the study of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide include the development of more potent and selective 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide inhibitors for therapeutic applications. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory, bronchodilator, and vasodilator effects. Finally, the potential use of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide in the treatment of Alzheimer's disease and other neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, bronchodilator, and vasodilator effects. It has also been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and Alzheimer's disease. In addition, it has been used as a tool compound in the study of 5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide enzyme function and regulation.
Propiedades
IUPAC Name |
5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEMGPGQEOAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)



![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)

![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)